molecular formula C14H12FN3O B13458732 3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide

3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide

Cat. No.: B13458732
M. Wt: 257.26 g/mol
InChI Key: ZSZLEMRWGJFNOD-LICLKQGHSA-N
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Description

3-Fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a hydrazone-based ligand featuring a benzohydrazide backbone with a fluorine substituent at the 3-position of the phenyl ring and a pyridin-2-yl ethylidene group (Fig. 1). This compound belongs to a class of ONN-donor ligands widely studied for their ability to form stable coordination complexes with transition metals, such as Zn(II), Cu(II), and Mo(VI) . Structurally, the compound adopts an (E)-configuration at the hydrazone imine bond, as confirmed by crystallographic studies of analogous derivatives .

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

3-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

InChI

InChI=1S/C14H12FN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

ZSZLEMRWGJFNOD-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Chemical Reactions Analysis

3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced hydrazide.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazides.

Scientific Research Applications

3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound has shown promise in biological studies due to its antibacterial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction, thereby exerting its inhibitory effect. Additionally, the compound may interact with other cellular targets, leading to its antibacterial and antitumor activities.

Comparison with Similar Compounds

Table 2: Metal Complex Properties

Ligand Substituent Metal Coordination Geometry Application Reference
4-Amino Zn(II) Five-coordinate CO₂ fixation [4]
4-Bromo Cu(II) Dinuclear, square pyramidal Urease inhibition [13]
4-tert-Butyl Cu(II) Distorted square pyramidal Styrene epoxidation [16]
2-Hydroxy V(IV) Octahedral Cyclohexane oxidation [21]

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